Tert-butyl 4-(N-hydroxycarbamimidoyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
1-Boc-4-hydroxycarbamimidoylmethyl piperazine is a chemical compound with the molecular formula C11H22N4O3 and a molecular weight of 258.32 g/mol . It is primarily used in proteomics research and is known for its solid physical state and melting point range of 152-156°C . This compound is not intended for diagnostic or therapeutic use but is valuable in various research applications .
Preparation Methods
The synthesis of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine involves several steps. . The reaction conditions typically involve the use of organic solvents and specific reagents to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-Boc-4-hydroxycarbamimidoylmethyl piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
1-Boc-4-hydroxycarbamimidoylmethyl piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it is utilized in the development of new therapeutic agents and drug discovery .
Mechanism of Action
The mechanism of action of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Boc-4-hydroxycarbamimidoylmethyl piperazine can be compared with other similar compounds, such as:
- 1-Boc-4-hydroxycarbamimidoylmethyl piperidine
- 1-Boc-4-hydroxycarbamimidoylmethyl morpholine These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of 1-Boc-4-hydroxycarbamimidoylmethyl piperazine lies in its specific functional groups and their arrangement, which confer distinct reactivity and utility in research .
Properties
Molecular Formula |
C11H22N4O3 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13) |
InChI Key |
HNAIPTNAFIELPJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N/O)/N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N |
Origin of Product |
United States |
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